tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate
Description
Systematic IUPAC Name and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for carbamate derivatives with complex substituent groups. The primary IUPAC name is designated as this compound, which systematically describes the structural components in accordance with nomenclature protocols. An alternative systematic name recognized in chemical literature is 1,1-dimethylethyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate, where the tert-butyl group is expressed using its systematic nomenclature as 1,1-dimethylethyl. The formal chemical name according to index nomenclature systems is carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester, which emphasizes the ester nature of the carbamate functional group. This nomenclature system clearly identifies the compound as an ester derivative of carbamic acid where the nitrogen atom is substituted with a cyano(3,4-dichlorophenyl)methyl group and the oxygen atom is bonded to a 1,1-dimethylethyl group.
The structural representation of this compound can be expressed through multiple chemical notation systems that provide comprehensive information about atomic connectivity and spatial arrangement. The Simplified Molecular Input Line Entry System representation is documented as N#CC(NC(=O)OC(C)(C)C)C1=CC=C(Cl)C(Cl)=C1, which systematically encodes the molecular structure in a linear format. The International Chemical Identifier string provides a standardized representation as InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-5-9(14)10(15)6-8/h4-6,11H,1-3H3,(H,17,18), offering detailed atomic connectivity information. The corresponding InChI Key, IUQYNNDWBGISLN-UHFFFAOYSA-N, serves as a unique identifier that facilitates database searches and cross-referencing across different chemical information systems. These structural descriptors collectively provide a comprehensive framework for unambiguous identification and communication of the compound's molecular architecture within the scientific community.
CAS Registry Number and Alternative Synonyms
The Chemical Abstracts Service registry system has assigned multiple registry numbers to this compound, reflecting potential variations in chemical databases or different forms of the substance. The primary CAS Registry Number documented in recent literature is 1148027-13-7, which serves as the most widely recognized identifier for this specific carbamate derivative. However, alternative sources have referenced CAS number 10353-05-6 for the same molecular structure, indicating potential database variations or historical numbering differences that require careful verification when referencing this compound. The existence of multiple CAS numbers for apparently identical structures necessitates thorough cross-referencing of molecular formulas and structural data to ensure accurate compound identification in research and commercial applications.
The compound is recognized under several alternative synonyms that reflect different nomenclature conventions and systematic naming approaches. Common synonyms include tert-butyl N-[cyano-(3,4-dichlorophenyl)methyl]carbamate, which incorporates a hyphen for clarity in the cyano group positioning. Another frequently encountered synonym is tert-butyl (cyano(3,4-dichlorophenyl)methyl)carbamate, utilizing parenthetical notation to group the substituent components. The variation tert-butyl N-[(3,4-dichlorophenyl)(cyano)methyl]carbamate represents an alternative ordering of the substituent groups within the nomenclature system. Additional synonyms documented in chemical databases include [cyano-(3,4-dichloro-phenyl)-methyl]-carbamic acid tert-butyl ester, which emphasizes the ester functionality of the carbamate group. These nomenclature variations demonstrate the complexity of systematic naming for multi-substituted carbamate compounds and the importance of standardized identification systems.
Molecular Formula and Weight Analysis
The molecular formula of this compound is definitively established as C13H14Cl2N2O2, representing a composition of thirteen carbon atoms, fourteen hydrogen atoms, two chlorine atoms, two nitrogen atoms, and two oxygen atoms. This molecular composition reflects the complex structure incorporating multiple functional groups including the carbamate ester, cyano group, and dichlorophenyl aromatic system. The molecular weight calculations based on this formula yield consistent values across different chemical databases, with the average molecular mass documented as 301.167 atomic mass units. The precise monoisotopic mass, calculated using the most abundant isotopes of each element, is recorded as 300.043233 atomic mass units, providing high-precision mass data essential for analytical applications such as mass spectrometry.
| Molecular Parameter | Value | Units |
|---|---|---|
| Molecular Formula | C13H14Cl2N2O2 | - |
| Average Molecular Weight | 301.167 | g/mol |
| Monoisotopic Mass | 300.043233 | g/mol |
| Carbon Atoms | 13 | count |
| Hydrogen Atoms | 14 | count |
| Chlorine Atoms | 2 | count |
| Nitrogen Atoms | 2 | count |
| Oxygen Atoms | 2 | count |
The elemental composition analysis reveals important insights into the compound's chemical characteristics and potential reactivity patterns. The presence of two chlorine atoms contributes significantly to the molecular weight and influences the compound's electronic properties through their electronegativity effects on the aromatic ring system. The nitrogen content, represented by both the carbamate nitrogen and the cyano nitrogen, accounts for approximately 9.3% of the total molecular weight, indicating substantial nitrogen functionality that may influence biological activity profiles. The carbon framework comprises 54.6% of the molecular weight, reflecting the substantial organic backbone that includes both aromatic and aliphatic components. The molecular weight data provided by different sources shows remarkable consistency, with reported values ranging from 301.16 to 301.167 grams per mole, demonstrating high confidence in the established molecular composition.
Stereochemical Descriptors and Isomeric Considerations
The stereochemical analysis of this compound reveals important structural features that influence its three-dimensional molecular geometry and potential biological interactions. Chemical structure databases indicate the presence of one potential stereogenic center within the molecular framework, specifically at the carbon atom bearing both the cyano group and the 3,4-dichlorophenyl substituent. However, current database entries indicate zero defined stereocenters, suggesting that the compound is either racemic or that stereochemical assignments have not been explicitly defined in available structural data. This stereochemical ambiguity represents an important consideration for researchers working with this compound, as different enantiomers could potentially exhibit distinct biological activities or chemical reactivities.
The molecular geometry around the stereogenic center involves sp3 hybridization, creating a tetrahedral arrangement of substituents including the cyano group, the dichlorophenyl ring, the hydrogen atom, and the carbamate nitrogen. The spatial arrangement of these substituents creates the potential for R and S enantiomeric configurations, which could influence molecular recognition processes and binding interactions with biological targets. The lack of defined stereochemical descriptors in current chemical databases suggests that commercial samples may exist as racemic mixtures or that enantioselective synthesis methods have not been widely documented. Future research efforts focusing on this compound should consider the potential importance of stereochemical purity, particularly for applications in pharmaceutical development or biological studies where enantiomeric effects could be significant.
The conformational flexibility of the molecule is influenced by rotation around several single bonds, particularly the bond connecting the stereogenic center to the dichlorophenyl ring and the bond linking the stereogenic center to the carbamate nitrogen. These rotational degrees of freedom create multiple possible conformational states that could influence the compound's interaction with biological targets or its behavior in chemical reactions. The presence of the bulky tert-butyl group introduces steric constraints that may favor specific conformational arrangements and influence the overall molecular shape. Understanding these stereochemical and conformational factors is crucial for predicting the compound's behavior in various chemical and biological contexts, and represents an area where additional research could provide valuable insights into structure-activity relationships.
Properties
IUPAC Name |
tert-butyl N-[cyano-(3,4-dichlorophenyl)methyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N2O2/c1-13(2,3)19-12(18)17-11(7-16)8-4-5-9(14)10(15)6-8/h4-6,11H,1-3H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUQYNNDWBGISLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1=CC(=C(C=C1)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101141894 | |
| Record name | Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1148027-13-7 | |
| Record name | Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1148027-13-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[cyano(3,4-dichlorophenyl)methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101141894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate can be achieved through several methods. One common synthetic route involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes a Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, resulting in the formation of the desired carbamate . Industrial production methods often utilize similar reaction conditions but on a larger scale, ensuring high yields and purity.
Chemical Reactions Analysis
tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano and dichlorophenyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Agricultural Applications
Insecticide and Herbicide Development
Tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate has been investigated for its potential as an insecticide and herbicide . The presence of the cyano group enhances its toxicity against specific pests by interfering with critical biological pathways. Preliminary studies indicate that this compound can effectively inhibit certain enzymatic activities essential for pest survival, making it a candidate for environmentally friendly pest control solutions.
Mechanisms of Action
Research into the mechanisms of action of this compound has shown that it may target specific enzymes involved in pest metabolism. Understanding these interactions is crucial for developing effective pest management strategies that minimize environmental impact while maximizing efficacy.
Medicinal Chemistry
Pharmacological Potential
Due to its structural similarity to other biologically active compounds, this compound is being explored for potential applications in pharmacology . Its unique functional groups may allow it to interact with biological macromolecules, leading to new therapeutic agents.
Case Studies
Several studies have focused on the synthesis of derivatives of this compound to enhance its biological activity. For instance, modifications to the chlorinated aromatic system have been shown to improve potency against certain targets in pharmacological assays.
Synthesis and Experimental Procedures
The synthesis of this compound typically involves several steps:
- Step 1: Formation of the carbamate by reacting tert-butyl carbamate with a cyano-substituted chlorophenyl derivative.
- Step 2: Purification through recrystallization or chromatography.
- Step 3: Characterization using techniques such as NMR and mass spectrometry to confirm structure and purity.
This multi-step synthesis highlights the compound's accessibility for research purposes while emphasizing the need for careful optimization of reaction conditions to maximize yield and minimize byproducts.
Mechanism of Action
The mechanism of action of tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate involves its interaction with specific molecular targets and pathways. The cyano group can interact with nucleophilic sites in biological molecules, while the dichlorophenyl group can enhance the compound’s binding affinity to certain receptors. These interactions can modulate various cellular processes, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Selected Carbamate Derivatives
Key Observations
The cyano group offers a distinct reactivity profile, enabling participation in nucleophilic additions or cyclization reactions, unlike the carbamoyl or piperidine groups in analogues .
Molecular Weight and Applications :
Biological Activity
Overview
tert-butyl N-[cyano(3,4-dichlorophenyl)methyl]carbamate is a synthetic compound with the molecular formula C13H14Cl2N2O2 and a molecular weight of 301.17 g/mol. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. It serves as an intermediate in organic synthesis and is being investigated for its therapeutic applications.
The synthesis of this compound typically involves a reaction between a carboxylic acid and di-tert-butyl dicarbonate, followed by the introduction of sodium azide to form an acyl azide intermediate. This intermediate can undergo a Curtius rearrangement to yield the desired carbamate product. The compound's structure features a cyano group that can participate in various chemical reactions, including oxidation and nucleophilic substitution.
The biological activity of this compound is largely attributed to its structural components. The cyano group can interact with nucleophilic sites in biological molecules, while the dichlorophenyl moiety may enhance binding affinity to specific receptors or enzymes. These interactions can modulate cellular processes, potentially leading to therapeutic effects.
Table 1: Summary of Chemical Reactions
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Converts cyano group to other functional groups | Potassium permanganate |
| Reduction | Converts cyano group to amine | Lithium aluminum hydride |
| Substitution | Nucleophilic substitution at cyano or phenyl | Sodium methoxide |
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit certain cancer cell lines, possibly through modulation of key signaling pathways involved in cell proliferation and apoptosis.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase and β-secretase, both of which are implicated in neurodegenerative diseases like Alzheimer's .
- Neuroprotective Effects : In vitro studies have shown that it may protect astrocyte cells from amyloid beta-induced toxicity, reducing inflammation markers like TNF-α .
Case Studies
-
In Vitro Studies on Neuroprotection :
- A study investigated the protective effects of this compound against amyloid beta-induced cell death in astrocytes. Results indicated a reduction in inflammatory markers and free radicals, suggesting potential neuroprotective properties.
-
Anticancer Activity :
- Research has demonstrated that this compound can induce apoptosis in various cancer cell lines through the activation of caspase pathways. Specific IC50 values were reported, indicating effective concentrations needed for significant biological activity.
Q & A
Q. Analytical methods include :
- HPLC/GC-MS : To assess purity (>95% typical for research-grade material) .
- NMR spectroscopy : H and C NMR confirm the presence of the tert-butyl group (δ ~1.4 ppm for H), cyano substituent (δ ~110-120 ppm for C), and dichlorophenyl ring .
- Elemental analysis : Matches theoretical values for C, H, N, and Cl .
Advanced Research Questions
What factors influence the stereochemical outcome during synthesis of cyano-substituted carbamates?
- Reaction solvent polarity : Polar aprotic solvents (e.g., DMF) may stabilize transition states, favoring specific stereoisomers .
- Catalyst design : Chiral catalysts (e.g., organocatalysts or metal-ligand complexes) can induce enantioselectivity in cyanomethylation steps .
- Temperature control : Lower temperatures reduce racemization risks during Boc protection .
- Case study : highlights a 27-hour reaction at room temperature to minimize side products in a related carbamate synthesis .
How can conflicting spectroscopic data for tert-butyl carbamate derivatives be resolved?
Q. Common discrepancies and solutions :
- Overlapping NMR peaks : Use 2D NMR (e.g., HSQC, HMBC) to resolve signals from the dichlorophenyl and cyano groups .
- Mass spectrometry fragmentation : High-resolution MS (HRMS) distinguishes between isobaric ions (e.g., Cl vs. CHCH substitutions) .
- X-ray crystallography : Provides definitive structural confirmation, as seen in carbamate derivatives with similar steric bulk .
What methodologies optimize yield in large-scale syntheses of this compound?
- Flow chemistry : Continuous processes reduce reaction times and improve consistency for Boc-protected intermediates .
- Microwave-assisted synthesis : Accelerates condensation steps (e.g., 30 minutes vs. 24 hours conventional) .
- Solvent recycling : Toluene or EtO can be recovered via distillation, reducing costs and environmental impact .
Mechanistic and Application-Oriented Questions
What is the role of the cyano group in modulating biological activity in related carbamates?
- Electron-withdrawing effects : The cyano group enhances electrophilicity, potentially improving binding to enzyme active sites (e.g., serine hydrolases) .
- Metabolic stability : Cyano substituents resist oxidative degradation compared to methyl or hydroxyl groups, as noted in anti-inflammatory analogs .
How does the 3,4-dichlorophenyl moiety influence reactivity in cross-coupling reactions?
- Steric hindrance : The dichloro substitution directs electrophilic aromatic substitution to the para position .
- Electronic effects : Chlorine atoms deactivate the ring, requiring palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura couplings .
Safety and Handling in Research Settings
What precautions are critical when handling this compound?
- Ventilation : Use fume hoods to avoid inhalation of fine powders or solvent vapors .
- PPE : Nitrile gloves and safety goggles are mandatory; avoid skin contact due to potential sensitization risks .
- Waste disposal : Halogenated byproducts require segregation as hazardous waste .
Data Gaps and Future Research Directions
Retrosynthesis Analysis
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Strategy Settings
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
